An In-Depth Technical Guide to (S)-Methyl 3-hydroxytetradecanoate
An In-Depth Technical Guide to (S)-Methyl 3-hydroxytetradecanoate
Introduction
(S)-Methyl 3-hydroxytetradecanoate is a chiral long-chain fatty acid methyl ester that holds significant interest for researchers in microbiology, immunology, and synthetic chemistry. As a derivative of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), it serves as a crucial chemical synthon and an important analytical standard. Notably, the (R)-enantiomer of its parent acid is a fundamental building block of Lipid A, the bioactive endotoxin component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Understanding the chemical properties of the (S)-enantiomer is vital for developing chiral separation methods, synthesizing stereospecific probes, and creating standards for metabolic and microbiological research.
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of (S)-Methyl 3-hydroxytetradecanoate, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Stereochemical Properties
(S)-Methyl 3-hydroxytetradecanoate is characterized by a 14-carbon aliphatic chain, a hydroxyl group at the C-3 (β) position, and a methyl ester terminus. The stereochemistry at the C-3 position is critical to its identity and biological differentiation.
Core Identification and Structural Data
The fundamental identifiers and structural details are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate | [3] |
| Synonyms | (S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate | [3] |
| CAS Number | 76835-67-1 | [3] |
| Molecular Formula | C₁₅H₃₀O₃ | [3][4] |
| Molecular Weight | 258.40 g/mol | [3] |
| InChIKey | UOZZAMWODZQSOA-AWEZNQCLSA-N | [3][5] |
| Canonical SMILES | CCCCCCCCCCCO | [3] |
Physical Properties
The physical state and properties are consistent with a long-chain fatty acid ester.
| Property | Value | Source(s) |
| Appearance | Solid or pale yellow low-melting solid | |
| Boiling Point | 359.1 °C at 760 mmHg | |
| Flash Point | 137.5 °C | |
| Density | 0.931 g/cm³ | |
| Refractive Index | 1.451 | |
| Solubility | Soluble in methanol, ethanol, chloroform, and diethyl ether. Insoluble in water. | [6] |
| Storage Conditions | 2-8°C, preferably under desiccating conditions. |
Note: A specific experimental value for optical rotation has not been prominently reported in publicly accessible databases as of the date of this guide. For a chiral compound of this nature, the specific rotation ([α]D) is a critical quality control parameter that must be determined experimentally to confirm enantiomeric purity. The value would be measured using a polarimeter, typically with a sodium D-line (589 nm) light source, and reported with the concentration and solvent used (e.g., c 1.0 in CHCl₃).[7]
Spectroscopic Characterization
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected but may be weak or absent due to the lability of the hydroxyl group.
-
Key Fragmentation: The most diagnostic fragmentation pattern for 3-hydroxy fatty acid methyl esters is the cleavage between C-3 and C-4. This results in a prominent base peak at m/z 103 , corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment.[1] This peak is a hallmark indicator for the 3-hydroxy ester structure.
-
Other Fragments: A peak at m/z 240, corresponding to the loss of water ([M-18]⁺), is also characteristic, arising from the dehydration of the secondary alcohol.
Infrared (IR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 (broad) | O-H stretch | Secondary Alcohol | Medium-Strong |
| 2925 & 2855 | C-H stretch | Aliphatic CH₂, CH₃ | Strong |
| ~1740 | C=O stretch | Ester Carbonyl | Strong |
| ~1465 | C-H bend | CH₂ Scissoring | Medium |
| ~1375 | C-H bend | CH₃ Symmetric Bend | Medium-Weak |
| ~1170 | C-O stretch | Ester C-O | Strong |
The broad hydroxyl stretch around 3450 cm⁻¹ and the strong carbonyl peak at ~1740 cm⁻¹ are the most diagnostic features of the spectrum.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework. The predicted chemical shifts (in CDCl₃) are detailed below.
¹H NMR Predicted Chemical Shifts:
| Assignment | Approx. δ (ppm) | Multiplicity | Integration | Coupling |
| Terminal CH₃ | 0.88 | Triplet (t) | 3H | J ≈ 6.8 Hz |
| Methylene Chain (CH₂)n | 1.25-1.45 | Multiplet (m) | ~20H | - |
| CH₂ (C-4) | ~1.50 | Multiplet (m) | 2H | - |
| OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | - |
| CH₂ (C-2, α to C=O) | ~2.45 | Doublet of Doublets (dd) | 2H | J ≈ 16 Hz, 6 Hz |
| OCH₃ (Ester) | 3.70 | Singlet (s) | 3H | - |
| CH (C-3, carbinol) | ~4.00 | Multiplet (m) | 1H | - |
¹³C NMR Predicted Chemical Shifts:
| Assignment | Approx. δ (ppm) |
| Terminal CH₃ (C-14) | ~14.1 |
| Methylene Chain (CH₂)n | ~22.7 - 31.9 |
| CH₂ (C-5) | ~25.7 |
| CH₂ (C-4) | ~36.5 |
| CH₂ (C-2) | ~41.5 |
| OCH₃ (Ester) | ~51.7 |
| CH (C-3, carbinol) | ~68.1 |
| C=O (Ester) | ~173.0 |
Note: The exact chemical shifts can vary based on solvent and concentration. The assignments are based on established values for long-chain fatty acid esters and β-hydroxy esters.[9][10]
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the methyl ester. This dual functionality makes it a versatile building block for further chemical modification.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol at C-3 can be readily oxidized to a ketone using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This yields Methyl 3-oxotetradecanoate , a β-keto ester, which is a valuable intermediate for synthesizing more complex molecules through reactions like the Claisen condensation.
-
Protection/Derivatization: For multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. This is also the basis for derivatization prior to GC-MS analysis to increase volatility.[11]
-
Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form a new ester linkage, which is useful for creating probes or modifying the molecule's physical properties.
Reactions at the Ester Group
-
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions (e.g., LiOH, NaOH in aqueous methanol/THF). Subsequent acidification yields the free carboxylic acid, (S)-3-hydroxytetradecanoic acid .[12] This is the most common transformation, as the free acid is often the desired final product for biological studies or further synthesis.
-
Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, benzyl) by heating in the corresponding alcohol with an acid or base catalyst.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (S)-tetradecane-1,3-diol .
The relationship between these key reactions is illustrated below.
Caption: Key chemical transformations of (S)-Methyl 3-hydroxytetradecanoate.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-Methyl 3-hydroxytetradecanoate requires stereocontrolled methods. Chemical and biocatalytic routes are both viable and widely employed.
Asymmetric Chemical Synthesis
A robust method for producing chiral β-hydroxy esters is the asymmetric aldol reaction. This approach builds the carbon skeleton and sets the stereocenter in a single, highly controlled step.
This protocol uses a chiral copper-bis(oxazoline) (Cu-Box) complex to catalyze the reaction between an aldehyde and a silyl ketene acetal, ensuring high enantioselectivity.[13]
Workflow Diagram:
Caption: Workflow for asymmetric synthesis via Mukaiyama aldol reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine Copper(II) triflate (Cu(OTf)₂, 0.1 eq) and the chiral ligand (S,S)-tert-Butyl-bis(oxazoline) ((S,S)-t-Bu-Box, 0.11 eq).
-
Activation: Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 1 hour to form the active chiral Lewis acid complex.
-
Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add dodecanal (1.0 eq), the aldehyde precursor to the C14 chain.
-
Addition: Slowly add the methyl silyl ketene acetal (derived from methyl acetate, ~1.2 eq) dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-Methyl 3-hydroxytetradecanoate.
Causality: The choice of a chiral Cu-Box complex is critical; it coordinates to the aldehyde, creating a chiral pocket that forces the incoming nucleophile (the silyl ketene acetal) to attack from a specific face, thus dictating the (S)-stereochemistry of the newly formed hydroxyl center.[13]
Biocatalytic Synthesis
Enzymatic reduction of the corresponding β-keto ester (Methyl 3-oxotetradecanoate) offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often from yeast or bacteria, can reduce the ketone to the alcohol with exquisite enantioselectivity.[14][15]
The process involves incubating Methyl 3-oxotetradecanoate with a specific KRED that produces the (S)-enantiomer and a cofactor recycling system (e.g., using glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase to regenerate NADPH).
Analytical Methodologies
Accurate analysis is crucial for confirming identity, purity, and enantiomeric excess.
Direct analysis by GC is challenging due to the polar hydroxyl group, which can cause peak tailing and poor thermal stability. Derivatization to a more volatile silyl ether is standard practice.[11]
Workflow Diagram:
Caption: Analytical workflow for GC-MS analysis with silylation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to convert the hydroxyl group to its trimethylsilyl (TMS) ether.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Injector: 250 °C, splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
-
Data Analysis: Identify the TMS-derivatized product by its retention time and its characteristic mass spectrum (which will now have a molecular ion of m/z 330 and a different fragmentation pattern). Quantify using an internal standard if required.[16][17]
Self-Validation: The protocol's integrity is maintained by running a known standard of the derivatized compound to confirm its retention time and mass spectrum. The un-derivatized compound can also be injected to demonstrate the improvement in peak shape and response after silylation.
Biological Significance: A Link to Bacterial Endotoxins
While the (S)-enantiomer is primarily a synthetic and analytical tool, its stereoisomer, (R)-3-hydroxytetradecanoic acid , is of profound biological importance. It is a core, non-negotiable component of Lipid A in a vast number of Gram-negative bacteria, including E. coli.[1]
Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) and is responsible for its powerful endotoxic activity, which can trigger the host immune response and lead to septic shock. The biosynthesis of Lipid A is an essential pathway for bacterial viability, making its enzymes attractive targets for novel antibiotics.[14]
The very first committed step in Lipid A synthesis is catalyzed by the enzyme LpxA , a UDP-N-acetylglucosamine acyltransferase. LpxA specifically transfers an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][5] In E. coli, this acyl chain is specifically (R)-3-hydroxytetradecanoyl-ACP.[1]
The strict stereospecificity of LpxA for the (R)-enantiomer underscores the importance of having pure (S)-Methyl 3-hydroxytetradecanoate as a negative control in enzymatic assays and as a tool to probe the active site of this critical bacterial enzyme.
Safety and Handling
(S)-Methyl 3-hydroxytetradecanoate is not classified as a hazardous substance under standard regulations. However, as with any laboratory chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Stability: The compound is stable under normal storage conditions but may react with strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
A comprehensive list of references cited in this document is provided below for verification and further reading.
Sources
- 1. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 2. customs.go.jp [customs.go.jp]
- 3. (S)-Methyl 3-hydroxytetradecanoate | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. spectrabase.com [spectrabase.com]
- 6. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 17. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
